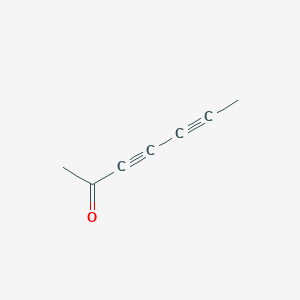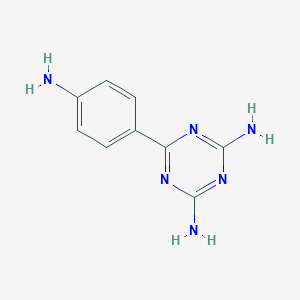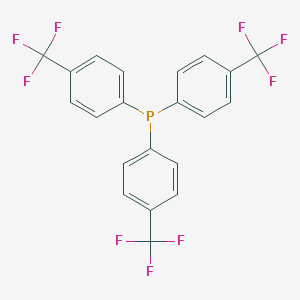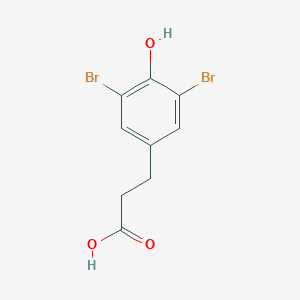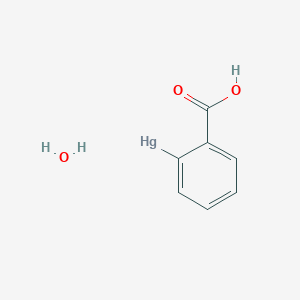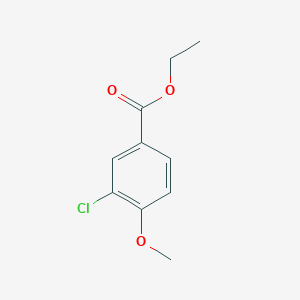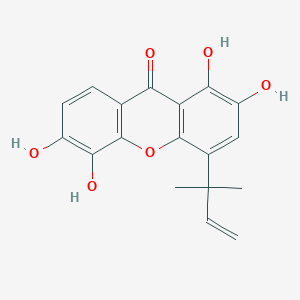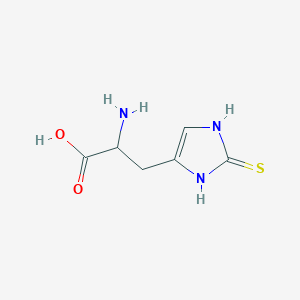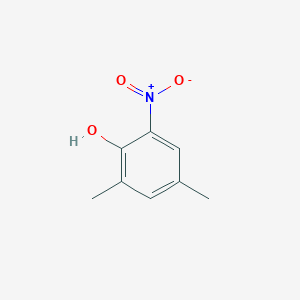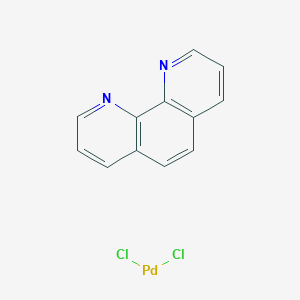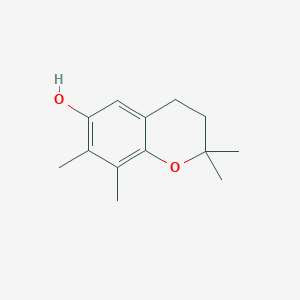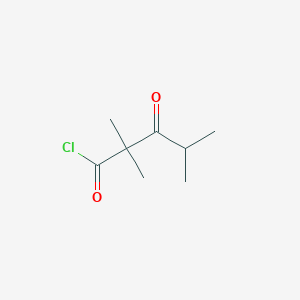
2,2,4-Trimethyl-3-oxopentanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-3-oxopentanoyl chloride, also known as TMOP or TMOCl, is an organic compound that belongs to the family of acyl chlorides. TMOP is widely used in chemical research and synthesis due to its unique properties.
Mechanism Of Action
2,2,4-Trimethyl-3-oxopentanoyl chloride reacts with various nucleophiles, including alcohols, amines, and carboxylic acids, to form acyl derivatives. The reaction takes place through the formation of an intermediate, which is then attacked by the nucleophile. The reaction is highly selective, and the resulting product is usually of high purity.
Biochemical And Physiological Effects
2,2,4-Trimethyl-3-oxopentanoyl chloride has no known physiological effects, and its biochemical effects have not been extensively studied. However, 2,2,4-Trimethyl-3-oxopentanoyl chloride is known to react with various biological molecules, such as amino acids, peptides, and proteins, which may have potential applications in drug discovery and development.
Advantages And Limitations For Lab Experiments
2,2,4-Trimethyl-3-oxopentanoyl chloride is a highly reactive reagent that is easy to handle and store. It is also relatively inexpensive and readily available. However, 2,2,4-Trimethyl-3-oxopentanoyl chloride is highly corrosive and can react violently with water, alcohols, and other nucleophiles. Therefore, it must be handled with care and stored in a dry, cool place.
Future Directions
There are several future directions for the use of 2,2,4-Trimethyl-3-oxopentanoyl chloride in chemical research and synthesis. One potential application is in the synthesis of chiral compounds, which are used in the production of pharmaceuticals and agrochemicals. 2,2,4-Trimethyl-3-oxopentanoyl chloride can also be used in the preparation of functionalized polymers, which have potential applications in materials science and engineering. Additionally, 2,2,4-Trimethyl-3-oxopentanoyl chloride can be used in the development of new catalysts for organic reactions, which can improve the efficiency and selectivity of chemical processes.
Synthesis Methods
2,2,4-Trimethyl-3-oxopentanoyl chloride can be synthesized by reacting 2,2,4-trimethyl-3-oxopentanoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the product is obtained after distillation. 2,2,4-Trimethyl-3-oxopentanoyl chloride is a colorless liquid with a pungent odor and a boiling point of 105-107°C.
Scientific Research Applications
2,2,4-Trimethyl-3-oxopentanoyl chloride is widely used in chemical research and synthesis due to its unique properties. It is used as a reagent in the synthesis of various compounds, including amides, esters, and ketones. 2,2,4-Trimethyl-3-oxopentanoyl chloride is also used in the preparation of chiral building blocks, which are used in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
10472-34-1 |
|---|---|
Product Name |
2,2,4-Trimethyl-3-oxopentanoyl chloride |
Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-oxopentanoyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-5(2)6(10)8(3,4)7(9)11/h5H,1-4H3 |
InChI Key |
OGYNXDJMTJXAMO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(C)(C)C(=O)Cl |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



